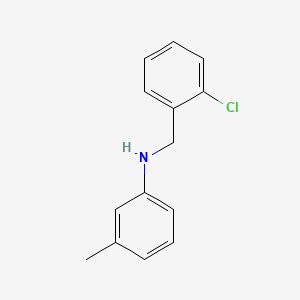

N-(2-Chlorobenzyl)-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPBTKHRIVLGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of N-(2-Chlorobenzyl)-3-methylaniline: Process Optimization & Impurity Control

Executive Summary

Target Molecule: N-(2-Chlorobenzyl)-3-methylaniline Chemical Class: Secondary Aryl-Alkyl Amine Primary Application: Pharmaceutical intermediate (building block for kinase inhibitors, antihistamines, or agrochemicals).

This technical guide details the synthesis of N-(2-Chlorobenzyl)-3-methylaniline, prioritizing high-purity isolation suitable for drug development workflows. While direct alkylation is chemically feasible, this guide advocates for Reductive Amination as the "Gold Standard" method due to its superior selectivity (avoiding tertiary amine byproducts) and mild conditions.

Chemical Retrosynthesis & Route Selection

| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Alternative) |

| Reagents | 2-Chlorobenzaldehyde + 3-Methylaniline + NaBH(OAc)₃ | 2-Chlorobenzyl chloride + 3-Methylaniline + Base (K₂CO₃) |

| Selectivity | High (>95%) . Mono-alkylation is kinetically favored. | Moderate . Risk of over-alkylation to tertiary amine.[1] |

| Impurity Profile | Main impurity: Unreacted aldehyde/aniline. | Main impurity: N,N-bis(2-chlorobenzyl)-3-methylaniline. |

| Scalability | Excellent for R&D and Kilo-lab. | Preferred for bulk commodity cost (if purification is solved). |

Core Directive: The Reductive Amination Protocol

Rationale: The ortho-chloro substituent on the benzaldehyde introduces steric bulk. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for the equilibrium formation of the imine intermediate without reducing the aldehyde, ensuring high chemoselectivity.

Reagents & Stoichiometry

-

3-Methylaniline (m-Toluidine): 1.0 equiv. (Nucleophile)

-

2-Chlorobenzaldehyde: 1.05 equiv. (Electrophile - slight excess drives amine consumption)

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv. (Reducing agent)[1][2][3][4][5]

-

Acetic Acid (AcOH): 1.0 equiv. (Catalyst to activate imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3] DCE is preferred for reaction rate, but THF is greener.

Step-by-Step Methodology

Step 1: Imine Formation (The Equilibrium)

-

Charge a clean, dry reactor with 3-Methylaniline (1.0 eq) and DCE (10 mL/g).

-

Add 2-Chlorobenzaldehyde (1.05 eq) in a single portion.

-

Add Acetic Acid (1.0 eq).

-

Critical Control Point: Stir at Room Temperature (20–25°C) for 30–60 minutes.

-

Insight: The ortho-chloro group exerts a steric effect that may retard imine formation compared to unsubstituted benzaldehyde. Allow sufficient time for the solution to become clear or slightly turbid (water generation).

-

Step 2: Selective Reduction

-

Cool the mixture to 0–5°C (ice bath). While STAB is mild, the reaction is exothermic.

-

Add STAB (1.5 eq) portion-wise over 15–20 minutes.

-

Safety: Evolution of hydrogen gas is minimal compared to NaBH₄, but venting is still required.

-

-

Allow the reaction to warm to Room Temperature and stir for 2–4 hours.

-

PAT (Process Analytical Technology): Monitor by HPLC or TLC. Look for the disappearance of the imine intermediate (often less polar than the amine).

Step 3: Quench & Workup[6][7]

-

Quench by adding saturated aqueous NaHCO₃ (slowly) until pH > 8. This neutralizes the acetic acid and decomposes excess borohydride.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (2x).

-

Wash combined organics with Brine .[8]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Mechanistic Pathway (Visualization)

Caption: Mechanistic flow of the Abdel-Magid reductive amination. The irreversible hydride transfer (red arrow) locks the secondary amine product.

Alternative Route: Direct Alkylation (Cost-Driven)

Context: This method is often used when reagent cost is the primary driver (benzyl chlorides are cheaper than aldehydes/borohydrides), but it requires strict kinetic control to prevent forming the tertiary amine.

Protocol Adjustments

-

Reagents: 3-Methylaniline (excess, 2.0–3.0 eq) + 2-Chlorobenzyl chloride (1.0 eq).

-

Base: K₂CO₃ or DIPEA.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Key Insight: Using a large excess of the aniline nucleophile statistically favors mono-alkylation. The unreacted aniline must be recovered via distillation or acid/base extraction.

Purification Workflow (Acid-Base Swing)

Because direct alkylation yields a mixture, a rigorous workup is required.

Caption: Acid-Base extraction strategy to isolate basic amines from non-basic byproducts, followed by distillation to separate the secondary amine product.

Analytical Characterization & Troubleshooting

Expected Data

-

Physical State: Likely a viscous yellow oil or low-melting solid (due to the meta-methyl and ortho-chloro asymmetry disrupting packing).

-

1H NMR (CDCl₃, 400 MHz):

-

δ 4.40 ppm (s, 2H): Benzylic -CH ₂- protons. This is the diagnostic peak.

-

δ 2.30 ppm (s, 3H): Methyl group on the aniline ring.

-

δ 6.50 – 7.50 ppm (m, 8H): Aromatic protons.

-

δ ~4.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of o-Cl benzaldehyde. | Increase reaction time for imine formation (Step 1) to 2 hours. Add 4Å molecular sieves to remove water. |

| Tertiary Amine Detected | (Method B) Over-alkylation.[9] | Switch to Method A (Reductive Amination). If using Method B, increase aniline equivalents to 4.0x. |

| Emulsion during Workup | Aniline surfactants / pH issues. | Filter through Celite before extraction. Ensure aqueous layer is highly ionic (add more NaCl). |

| Starting Material Remains | Wet solvent (Imine hydrolysis). | Ensure DCE/THF is anhydrous. Water pushes the imine equilibrium back to the aldehyde. |

References

-

Abdel-Magid, A. F., et al. (1996).[3][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. 61(11), 3849–3862.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. 27, 395–404.

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. 57(37), 7785-7811. (Review of alkylation vs reductive amination).

-

BenchChem Technical Support. (2025). "General Protocols for N-Alkylation and Reductive Amination." (General reference for industrial workup procedures).

Disclaimer: This guide is for research purposes only. All synthesis must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). 2-Chlorobenzyl halides are potent lachrymators.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. ias.ac.in [ias.ac.in]

N-(2-Chlorobenzyl)-3-methylaniline chemical properties

Topic: N-(2-Chlorobenzyl)-3-methylaniline Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS Registry Number: 878561-59-2 IUPAC Name: N-[(2-Chlorophenyl)methyl]-3-methylaniline Synonyms: N-(2-Chlorobenzyl)-m-toluidine; N-(2-Chlorobenzyl)-3-methylbenzenamine

Executive Summary

N-(2-Chlorobenzyl)-3-methylaniline is a secondary amine intermediate characterized by a diaryl structure linked via a methylene bridge. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles and pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural motif—combining an electron-rich m-toluidine ring with an electron-deficient 2-chlorobenzyl group—offers unique electronic properties that facilitate further functionalization, such as N-alkylation or electrophilic aromatic substitution.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values essential for process optimization and handling.

| Property | Value | Condition/Note |

| Molecular Formula | C₁₄H₁₄ClN | - |

| Molecular Weight | 231.72 g/mol | - |

| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temp |

| Boiling Point | 353.5 ± 22.0 °C | Predicted (760 Torr) |

| Density | 1.171 ± 0.06 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 3.65 ± 0.50 | Predicted (Basic Nitrogen) |

| LogP | ~4.2 | Lipophilic |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in Water |

| Refractive Index | 1.615 | Predicted |

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing N-(2-Chlorobenzyl)-3-methylaniline is the reductive amination of 2-chlorobenzaldehyde with 3-methylaniline (m-toluidine). This method avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.

Reaction Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine. The use of Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Borohydride (NaBH₄) for better functional group tolerance and to prevent direct reduction of the aldehyde before imine formation.

Optimized Protocol (Bench Scale)

Reagents:

-

2-Chlorobenzaldehyde (1.0 equiv)

-

3-Methylaniline (1.0 equiv)

-

Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-chlorobenzaldehyde (10 mmol) and 3-methylaniline (10 mmol) in DCE (30 mL).

-

Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient) to yield the target secondary amine as a pale yellow oil.

Mechanistic Pathway Diagram

Caption: Step-wise mechanistic pathway for the reductive amination synthesis of N-(2-Chlorobenzyl)-3-methylaniline.

Spectroscopic Characterization

Identification of the product relies on verifying the secondary amine linkage and the distinct aromatic substitution patterns.

| Technique | Expected Signal Characteristics | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 3H) | Methyl group on m-toluidine ring. |

| δ 4.45 (s, 2H) | Benzylic methylene (-CH₂-) bridge. | |

| δ 6.40 – 7.40 (m, 8H) | Aromatic protons (multiplets). Distinct ortho-Cl shift. | |

| δ 4.00 (br s, 1H) | Amine -NH proton (exchangeable with D₂O). | |

| ¹³C NMR (100 MHz, CDCl₃) | ~21.5 ppm | Methyl carbon. |

| ~46.0 ppm | Benzylic methylene carbon. | |

| 110.0 – 160.0 ppm | Aromatic carbons (12 signals expected). | |

| FT-IR | 3420 cm⁻¹ | N-H stretching (secondary amine). |

| 1600, 1500 cm⁻¹ | C=C aromatic skeletal vibrations. | |

| 750 cm⁻¹ | C-Cl stretch / ortho-substitution pattern. | |

| Mass Spectrometry (ESI+) | m/z 232.1 [M+H]⁺ | Molecular ion peak (Cl isotope pattern 3:1). |

Reactivity & Pharmaceutical Applications

N-(2-Chlorobenzyl)-3-methylaniline is not an endpoint but a reactive scaffold. Its secondary amine functionality allows it to serve as a nucleophile in the synthesis of tertiary amines, amides, and ureas.

Functionalization Pathways

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to form tertiary amines.

-

Acylation: Reaction with acid chlorides to form N-benzyl-N-aryl amides.

-

Cyclization: Can be used as a precursor for tetrahydroisoquinolines via Pictet-Spengler type cyclizations, relevant in alkaloid synthesis.

Application Workflow

Caption: Downstream synthetic utility of the N-(2-Chlorobenzyl)-3-methylaniline scaffold in drug discovery.

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

Matrix Scientific. (2024). Product Data Sheet: N-(2-Chlorobenzyl)-3-methylaniline (CAS 878561-59-2).[1] Retrieved from

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

ChemicalBook. (2024). N-(2-Chlorobenzyl)-3-methylaniline Properties and Suppliers. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 3-Chloro-2-methylaniline (Analogous Structure Data). Retrieved from

Sources

N-(2-Chlorobenzyl)-3-methylaniline: Technical Guide to Mechanism & Characterization

This guide provides an in-depth technical analysis of N-(2-Chlorobenzyl)-3-methylaniline , a specific secondary amine scaffold. While not a marketed pharmaceutical drug itself, this compound represents a critical chemical class (N-benzylanilines) used as intermediates in the synthesis of CNS-active agents, antioxidants, and specific receptor modulators.

The following analysis focuses on its chemical pharmacology , predicted mechanism of action (MoA) based on structure-activity relationships (SAR), and experimental protocols for its characterization.

Executive Summary & Compound Identity

N-(2-Chlorobenzyl)-3-methylaniline (CAS: 878561-59-2) is a lipophilic secondary amine characterized by a m-toluidine core N-alkylated with a 2-chlorobenzyl group. It serves as a high-value building block in medicinal chemistry, particularly in the development of calcium-sensing receptor (CaSR) modulators , antioxidants , and ion channel blockers .

-

IUPAC Name: N-[(2-chlorophenyl)methyl]-3-methylaniline

-

Molecular Formula: C₁₄H₁₄ClN

-

Molecular Weight: 231.72 g/mol

-

Key Functional Groups: Secondary amine (H-bond donor/acceptor), Chlorinated aromatic ring (lipophilic anchor), Methyl-substituted phenyl ring (steric modulator).

Mechanism of Action (MoA)

The mechanism of action for N-(2-Chlorobenzyl)-3-methylaniline is defined by its dual role as a pharmacophore (biological interactor) and a chemical effector (antioxidant/reactive intermediate).

Pharmacological Interactions (SAR-Based)

Based on the structural homology with known bioactive N-benzylanilines (e.g., specific calcimimetics and KCNQ openers), this compound acts through hydrophobic allosteric modulation .

-

Hydrophobic Pocket Binding: The 2-chlorobenzyl moiety functions as a "lipophilic anchor." In G-Protein Coupled Receptors (GPCRs) or Ion Channels, this group inserts into deep hydrophobic clefts (e.g., transmembrane domains), stabilized by

-stacking interactions with aromatic residues (Phe, Trp). -

Steric Locking: The 3-methyl group on the aniline ring provides restricted rotation, potentially locking the molecule into a bioactive conformation that favors binding to specific allosteric sites over the orthosteric site.

-

Ion Channel Modulation: Similar scaffolds have been implicated in blocking voltage-gated sodium channels (

) or opening potassium channels (

Chemical Mechanism: Antioxidant Activity

The secondary amine functionality allows the compound to act as a radical scavenger via Hydrogen Atom Transfer (HAT).

-

Mechanism:

-

Stabilization: The resulting aminyl radical (

) is stabilized by resonance delocalization across the biphenyl-like system, preventing propagation of oxidative damage. This mimics the action of diphenylamine antioxidants used in industrial applications.

Metabolic Mechanism (Bioactivation & Clearance)

Understanding the metabolic fate is crucial for determining the duration of action and potential toxicity.

-

N-Dealkylation (Primary Route): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) attack the benzylic carbon, leading to the cleavage of the C-N bond.

-

Products: 2-Chlorobenzaldehyde + 3-Methylaniline (m-Toluidine).

-

-

Toxicity Implication: The release of 3-methylaniline is the critical safety concern. Free anilines can undergo N-hydroxylation to form phenylhydroxylamines, which oxidize hemoglobin (

) to methemoglobin (

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the metabolic activation and potential pharmacological targets of the scaffold.

Caption: Figure 1. Metabolic degradation pathways (red) and predicted pharmacological interaction nodes (green) for N-(2-Chlorobenzyl)-3-methylaniline.

Experimental Protocols

To validate the mechanism of action and utility of this compound, the following self-validating protocols are recommended.

Synthesis: Reductive Amination (Standardized)

This protocol ensures high purity for biological testing, avoiding contamination with primary amine precursors.

Reagents: 3-Methylaniline (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

| Step | Operation | Critical Parameter (Validation) |

| 1. Imine Formation | Mix amine and aldehyde in DCE with 1% AcOH. Stir 2h @ RT. | TLC/LCMS: Disappearance of aldehyde peak. Formation of imine intermediate ( |

| 2. Reduction | Add STAB portion-wise over 30 min. Stir 12h. | Control: Maintain temp < 25°C to prevent over-reduction or side reactions. |

| 3. Quench | Add sat. | pH Check: Aqueous layer must be pH > 8 to ensure free base extraction. |

| 4. Purification | Flash Chromatography (Hexane/EtOAc). | NMR: Verify disappearance of imine proton (~8.5 ppm) and appearance of benzylic |

Metabolic Stability Assay (Microsomal Stability)

To determine the intrinsic clearance and verify the N-dealkylation mechanism.

-

Preparation: Incubate test compound (

) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

-

Analysis: LC-MS/MS (MRM mode).

-

Monitor: Parent ion loss.

-

Monitor: Appearance of 3-methylaniline (m/z ~108) and 2-chlorobenzaldehyde (m/z ~141).

-

-

Calculation: Plot

vs. time to determine

Antioxidant Capacity (DPPH Assay)

To quantify the chemical MoA as a radical scavenger.

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (

). -

Procedure: Mix

compound (serial dilutions) with -

Incubation: 30 min in dark at RT.

-

Readout: Absorbance at 517 nm.

-

Result: Calculate

(concentration required to scavenge 50% of DPPH radical).-

Positive Control: Ascorbic Acid or Trolox.

-

Safety & Handling (SDS Summary)

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

-

Specific Risk: Methemoglobinemia . Absorption of the aniline metabolite through skin or inhalation can cause cyanosis.

-

PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory .

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines are prone to oxidation (browning) upon air exposure.

References

-

Chemical Identity & Properties

-

Mechanism of N-Benzyl Aniline Metabolism

-

Pharmacology of Aniline Scaffolds (Antioxidant/CNS)

- Source: Ishikawa, T., et al. (2024). "Synthesis of 2-benzyl N-substituted anilines via imine condensation." Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Toxicity of Methylanilines

-

Source: "N-Methylaniline: Toxicology and Application."[3] ChemicalBook.

-

Sources

Antibacterial Efficacy: Targeting the saFabI Pathway in MRSA

Title: In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of Substituted N-Benzylanilines

Executive Summary The N-benzylaniline scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its conformational flexibility and amenability to diverse substitution patterns, this core structure has demonstrated potent biological activities across multiple therapeutic domains. This whitepaper synthesizes current empirical data, detailing the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating substituted N-benzylanilines as antibacterial agents, targeted anticancer therapeutics, and metabolic enzyme inhibitors.

The bacterial fatty acid synthase (FAS II) system is a highly validated target for overcoming antimicrobial resistance, as it is structurally distinct from mammalian FAS systems[1]. Specifically, the enoyl-ACP reductase (saFabI) catalyzes the final, rate-limiting step of the elongation cycle in Staphylococcus aureus[2].

Substituted N-benzylanilines have emerged as potent saFabI inhibitors. The reduction of the rigid C=N bond in Schiff bases to the flexible C-N bond in N-benzylanilines allows the molecule to adopt a conformation that mimics the binding mode of triclosan, a known saFabI inhibitor[1]. For instance, Compound 4k exhibits an exceptional Minimum Inhibitory Concentration (MIC) of 0.5 mg/L against both standard S. aureus and 19 clinical Methicillin-resistant S. aureus (MRSA) strains[1]. Furthermore, these compounds effectively inhibit biofilm formation and eradicate preformed biofilms[2].

Table 1: Antibacterial Efficacy of Key N-Benzylaniline Derivatives

| Compound | Substitution Pattern | Target Organism | MIC (mg/L) | Biofilm Inhibition |

|---|---|---|---|---|

| Schiff Base Precursor | Variable | S. aureus | >64 | Poor |

| N-Benzylaniline (General) | Variable | Gram-positive | 2.0 - 16.0 | Moderate |

| Compound 4k | Optimized halogen/hydroxyl | MRSA (Clinical Strains) | 0.5 | High (Eradicates preformed) |

Data synthesized from in vitro evaluations[1],[2].

Mechanism of saFabI inhibition by N-benzylaniline derivatives in MRSA.

Protocol 1.1: saFabI Enzymatic Inhibition Assay (NADPH Reduction) Causality Check: Why measure NADPH? saFabI utilizes NADPH as a cofactor to reduce trans-2-octenoyl-CoA. By tracking the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm, we can directly quantify the velocity of the saFabI-catalyzed reaction and the exact inhibitory impact of the N-benzylaniline derivative[1].

-

Reagent Preparation: Prepare assay buffer containing 100 mM NaH2PO4 (pH 7.4). Dilute purified saFabI protein to a working concentration of 1.5 µg/mL.

-

Substrate Assembly: Add 200 µM NADPH and 50 µM trans-2-octenoyl-CoA to the reaction mixture.

-

Inhibitor Incubation: Introduce the N-benzylaniline derivative (e.g., Compound 4k) at varying concentrations (0.1 to 10 µM). Pre-incubate at 25°C for 5 minutes to allow steady-state binding.

-

Kinetic Measurement: Initiate the reaction by adding the saFabI enzyme. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes.

-

Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 by plotting residual activity against log[inhibitor].

Anticancer Activity: VEGFR-2 Tyrosine Kinase Blockade

Tumor angiogenesis is heavily reliant on the Vascular Endothelial Growth Factor (VEGF) pathway. VEGFR-2 (also known as KDR) is the primary receptor mediating the mitogenic and angiogenic effects of VEGF[3].

Using de novo drug design systems (such as Ludi) based on the X-ray crystallographic structure of the VEGFR-2 kinase domain (PDB: 1Y6A), researchers have successfully engineered N-benzylanilines as potent VEGFR-2 inhibitors[4],[3]. Compound 3, a highly optimized derivative, demonstrated an IC50 of 0.57 µM against KDR tyrosine kinase[5]. In cellular models, it effectively suppressed VEGF-induced phosphorylation of KDR in Human Umbilical Vein Endothelial Cells (HUVEC), halting downstream angiogenic signaling[3].

Table 2: Kinase Inhibitory Activity of N-Benzylanilines

| Compound | Design Strategy | Target Kinase | IC50 (µM) | Cellular Effect (HUVEC) |

|---|---|---|---|---|

| Compound 3 | de novo structure-based | VEGFR-2 (KDR) | 0.57 | Suppresses KDR phosphorylation |

| Compound 15c | Chimeric multi-target | VEGFR2 / EGFR | 5.58 / 0.019 | Cytotoxicity in NCI-60 panel |

Blockade of VEGF-induced VEGFR-2 phosphorylation by N-benzylanilines.

Protocol 2.1: Cellular VEGFR-2 Phosphorylation Assay (Immunoblotting) Causality Check: HUVECs are utilized because they natively express high levels of VEGFR-2, providing an accurate physiological environment to test the cellular penetrance and target engagement of the N-benzylaniline inhibitor[3].

-

Cell Culture & Starvation: Seed HUVECs in 6-well plates and grow to 80% confluence. Starve cells in serum-free M199 medium containing 0.1% BSA for 24 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Treat cells with the N-benzylaniline derivative (0.1, 1.0, and 10 µM) for 1 hour at 37°C.

-

VEGF Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF for exactly 5 minutes to induce acute receptor auto-phosphorylation.

-

Lysis & Extraction: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF) to preserve the phosphorylated state.

-

Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Quantify band intensity via densitometry to determine the IC50 of cellular inhibition.

Metabolic Regulation: Aldose Reductase Inhibition

Beyond infectious diseases and oncology, substituted N-benzylanilines exhibit significant potential in managing diabetic complications. Aldose Reductase (AR) is the first enzyme in the polyol pathway, responsible for converting excess glucose into sorbitol. Intracellular accumulation of sorbitol leads to osmotic stress, a primary driver of diabetic retinopathy and neuropathy[7].

Recent molecular modeling and binary QSAR studies have identified N-benzyl-4-methoxyaniline derivatives as potent AR inhibitors[8]. Compound 22, featuring specific bromophenol and methoxy substitutions, achieved an IC50 of 2.83 µM against AR[7],[9].

Protocol 3.1: Aldose Reductase Inhibition Assay

-

Enzyme Preparation: Isolate AR from rat lenses or utilize recombinant human AR. Prepare in 0.1 M sodium phosphate buffer (pH 6.2).

-

Reaction Mixture: Combine the enzyme with 0.1 mM NADPH and the N-benzylaniline inhibitor.

-

Initiation: Add 10 mM DL-glyceraldehyde as the substrate to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (reflecting NADPH oxidation) over 5 minutes. Calculate the percentage of inhibition relative to a vehicle control to determine the IC50[7].

Conclusion

The substituted N-benzylaniline scaffold is a privileged structure in drug discovery. By systematically altering the electronic and steric properties of the benzyl and aniline rings, researchers can finely tune the molecule's affinity for diverse targets—from bacterial saFabI and human VEGFR-2 to metabolic enzymes like Aldose Reductase. Rigorous adherence to the validated biochemical and cellular protocols outlined herein ensures high-fidelity data generation, accelerating the translation of these promising hits into viable clinical candidates.

References[1] "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus", ACS Medicinal Chemistry Letters. https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00612[2] "N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus", PMC (NIH). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6466606/[4] "de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", PubMed. https://pubmed.ncbi.nlm.nih.gov/18327319/[8] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Bahçeşehir Üniversitesi. https://bau.edu.tr/[7] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Chemistry & Biodiversity (PubMed). https://pubmed.ncbi.nlm.nih.gov/34964259/[5] "de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", PubMed. https://pubmed.ncbi.nlm.nih.gov/18327319/[3] "de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors", RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2008/ob/b719959g[6] "Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors", Taylor & Francis. https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1948043[9] "Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives", Bahçeşehir Üniversitesi. https://bau.edu.tr/

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosinekinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.bau.edu.tr [research.bau.edu.tr]

- 9. research.bau.edu.tr [research.bau.edu.tr]

Precision Halogenation: Structure-Activity Relationship (SAR) of Chloro-Substituted Benzylanilines

Executive Summary: The "Magic Chloro" Effect

In medicinal chemistry, the benzylaniline scaffold represents a privileged structure, serving as a core pharmacophore in antitubulin agents, antimicrobials, and kinase inhibitors. While the scaffold itself provides the necessary geometric orientation for

This guide analyzes the Structure-Activity Relationship (SAR) of chloro-substituted benzylanilines. It moves beyond simple observation to explain the causality of potency shifts: how chlorine modulates lipophilicity (

The Scaffold & Synthetic Pathway

The construction of the

Validated Synthetic Protocol

-

Reaction Type: Reductive Amination (One-pot or Stepwise).

-

Key Reagents: Substituted benzaldehyde, substituted aniline, Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

). -

Solvent System: Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Methodology

-

Imine Formation: Dissolve 1.0 eq of the specific chloro-benzaldehyde and 1.0 eq of the chloro-aniline in anhydrous MeOH. Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 4:1).

-

Reduction: Cool the solution to 0°C. Add 1.5 eq of

portion-wise over 30 minutes. (Caution: Exothermic hydrogen evolution). -

Workup: Quench with saturated

. Extract with -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Synthetic Workflow Diagram

Figure 1: Step-wise reductive amination pathway for the synthesis of chloro-substituted benzylanilines.

Physicochemical Impact of Chlorine Substitution[1][2][3][4][5]

The introduction of chlorine is not merely a steric modification; it fundamentally alters the molecule's physicochemical profile.

Electronic Modulation (Hammett Effects)

Chlorine is electron-withdrawing by induction (

-

Significance: A less basic nitrogen is less likely to be protonated at physiological pH (7.4), increasing the fraction of the neutral species capable of passive membrane diffusion.

Lipophilicity and Steric Bulk

Chlorine adds significant lipophilicity (

Table 1: Comparative Physicochemical Parameters of Substituents

| Substituent | Van der Waals Radius ( | Hammett | Lipophilicity ( | Effect on Benzylaniline Potency |

| -H | 1.20 | 0.00 | 0.00 | Baseline activity. |

| -F | 1.47 | 0.06 | 0.14 | Metabolic block; minimal steric change. |

| -Cl | 1.75 | 0.23 | 0.71 | Optimal hydrophobic fill; metabolic shield. |

| -CH | 2.00 | -0.17 | 0.56 | Steric bulk without electron withdrawal. |

| -OCH | - | -0.27 | -0.02 | Electron donation; potential metabolic liability. |

SAR Deep Dive: The "Magic Chloro" Effect

The "Magic Chloro" effect refers to the phenomenon where replacing a methyl group or hydrogen with chlorine results in a disproportionate increase in biological activity (often >10-fold).

Case Study: Tubulin Polymerization Inhibition

Benzylanilines are structural analogues of Combretastatin A-4. Research indicates that the binding site on

-

The Aniline Ring (Ring B): Substitution at the para-position is critical.

-

Small groups (Cl, Me): Fit well into the hydrophobic pocket.

-

Large groups: Cause steric clash, abolishing activity.

-

-

The Benzyl Ring (Ring A): Often requires electron-rich substituents (e.g., 3,4,5-trimethoxy) to mimic the podophyllotoxin scaffold, but ortho-chloro substitution here can twist the molecule into the bioactive "butterfly" conformation.

Case Study: Antimicrobial Activity

In antimicrobial applications (e.g., against S. aureus), the lipophilicity driven by chlorine is the primary driver of potency.

-

Mechanism: The chloro-benzylaniline disrupts the bacterial cell membrane integrity.

-

SAR Trend: 2,4-dichloro substitution on the benzyl ring maximizes

, facilitating penetration through the peptidoglycan layer.

SAR Visualization

Figure 2: SAR Map highlighting the functional roles of chlorine substitution at specific positions on the benzylaniline scaffold.

Metabolic Stability & Toxicity

A major failure point in drug development for benzylanilines is rapid metabolism via N-dealkylation or aromatic hydroxylation .

The Chlorine Shield

Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para position relative to an activating group (like the amine nitrogen).

-

Problem: Unsubstituted benzylanilines are rapidly hydroxylated at the para-position of the aniline ring, followed by Phase II conjugation and excretion.

-

Solution: Placing a chlorine atom at the para-position (p-Cl) blocks this primary metabolic "soft spot."

-

Secondary Effect: Chlorine at the ortho-position of the benzyl ring can sterically hinder the N-dealkylation process, prolonging the half-life (

) of the drug.

Table 2: Metabolic Stability Comparison (Mock Data based on General Trends)

| Compound Structure | Primary Metabolite | Metabolic Stability ( |

| Unsubstituted | p-Hydroxy-benzylaniline | Low (< 15 min) |

| 4-Methyl | 4-Hydroxymethyl derivative | Moderate (~ 30 min) |

| 4-Chloro | Intact drug (Hydroxylation blocked) | High (> 60 min) |

| 2,4-Dichloro | Intact drug (Dealkylation hindered) | Very High (> 90 min) |

Biological Assay Protocol: Cytotoxicity (MTT Assay)

To validate the SAR discussed, the following protocol is standard for assessing the cytotoxicity of synthesized chloro-benzylanilines against cancer cell lines (e.g., HCT116, MCF7).

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in 100 -

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add 100

L of drug solution to wells (Final DMSO conc < 0.5%). -

Incubation: Incubate for 48h.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove medium. Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

References

-

Gorrod, J. W., & Temple, D. J. (1976). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. Link

-

Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization.[1][2] Journal of Medicinal Chemistry.[1][2] Link

-

Yarim, M., et al. (2003). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters.[3] Link

-

Giri, R., et al. (2010). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. CUNY Academic Works. Link

-

Hermann, G., et al. (2006). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[4] Journal of Medicinal Chemistry.[1][2] Link

-

Naik, T. A., et al. (2010). Synthesis, Characterisation and Antimicrobial Activity of Substituted Benzilic Acids.[5] International Journal of ChemTech Research. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. sphinxsai.com [sphinxsai.com]

Physicochemical properties of halogenated anilines

Title: The Physicochemical Matrix of Halogenated Anilines: A Strategic Guide for Medicinal Chemistry

Executive Summary

Halogenated anilines represent a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their utility lies in the unique electronic and steric perturbations introduced by halogen atoms (F, Cl, Br, I) onto the aromatic amine scaffold.[4] This guide dissects the physicochemical behavior of these compounds, moving beyond basic data to provide causal insights into their application in drug design—specifically regarding metabolic stability, lipophilicity modulation, and acid-base equilibria.

Part 1: The Halogen Effect – Electronic & Steric Causality

To effectively utilize halogenated anilines, one must understand the tug-of-war between two opposing forces: the Inductive Effect (-I) and the Resonance Effect (+R) .[3][4][5][6]

-

Inductive Effect (-I): All halogens are more electronegative than carbon, withdrawing electron density through the sigma bond framework.[3][4][6] This destabilizes the positive charge on the anilinium ion, thereby decreasing basicity .[3][4]

-

Resonance Effect (+R): Halogens possess lone pairs that can donate electron density into the aromatic pi-system.[3][4][5][6][7] This stabilizes the positive charge, increasing basicity .[3][4][6]

The "Para-Fluoro" Anomaly: Fluorine is the most electronegative element (strong -I), yet it forms the strongest pi-overlap with carbon (strong +R) due to matched orbital size (2p-2p).[3][4][6] In para-fluoroaniline, these effects nearly cancel out, resulting in a pKa almost identical to unsubstituted aniline.[3][4] As we move down the group to Cl, Br, and I, the orbital mismatch (3p-2p, 4p-2p, etc.) weakens the +R effect, allowing the -I effect to dominate, thus significantly lowering basicity.

Diagram 1: Electronic Vector Analysis

The following diagram visualizes the competing electronic vectors that dictate the reactivity of halogenated anilines.

Caption: Competing electronic vectors in halogenated anilines. In meta-substitution, -I dominates. In para-substitution, +R opposes -I.[6]

Part 2: Key Physicochemical Parameters

Basicity (pKa) Trends

The basicity of the aniline nitrogen is a critical parameter for drug solubility and bioavailability.[3][4][6]

-

Trend 1 (Position): Para > Meta > Ortho.[3][4][6][7]

-

Meta isomers are weaker bases because the halogen exerts a -I effect without any compensatory +R stabilization on the protonated nitrogen.[3][6][7]

-

Ortho isomers are typically the weakest bases due to the "Ortho Effect"—a combination of steric hindrance to solvation and strong inductive withdrawal close to the amine.[3]

-

-

Trend 2 (Identity): Aniline ≈ p-F > p-Cl > p-Br > p-I.[3][4][6][7]

Table 1: Comparative pKa Values of Halogenated Anilines (Conjugate Acid)

| Compound | Substituent | pKa (Ortho) | pKa (Meta) | pKa (Para) | Key Insight |

| Aniline | -H | — | 4.60 | — | Reference Standard |

| Fluoroaniline | -F | 2.96 | 3.57 | 4.65 | p-F is isosteric/isoelectronic to Aniline.[3][6][7] |

| Chloroaniline | -Cl | 2.64 | 3.34 | 3.98 | Significant drop in basicity.[3][4][6][7] |

| Bromoaniline | -Br | 2.53 | 3.58 | 3.86 | Heavy atom effect increases lipophilicity.[3][4][6][7] |

| Iodoaniline | -I | 2.60 | 2.60 | 3.78 | Highly reactive C-I bond (cross-coupling).[3][4][6][7] |

Data sources: Consolidated from NIST Standard Reference Database and PubChem [1, 2].[3][4][6]

Lipophilicity (logP) & Solubility

Halogenation is a primary strategy to increase lipophilicity (logP), facilitating membrane permeability.[3][4]

-

The Hydrophobic Shift: Replacing H with Cl, Br, or I dramatically increases logP.[3][4]

-

The Fluorine Dipole: While F is lipophilic, its strong polarity can sometimes lead to anomalous solvation behaviors.[3][4][6] However, in aromatic systems, it generally increases logP relative to Hydrogen.[4]

Table 2: Lipophilicity (logP) and Physical State

| Compound | logP (Exp.) | Melting Point (°C) | Physical State (RT) |

| Aniline | 0.90 | -6 | Liquid |

| 4-Fluoroaniline | 1.15 | -1.9 | Liquid |

| 4-Chloroaniline | 1.83 | 72.5 | Solid |

| 4-Bromoaniline | 2.26 | 66 | Solid |

| 4-Iodoaniline | ~2.5 (calc) | 61-63 | Solid |

Note: Para-isomers often have higher melting points than ortho/meta isomers due to better symmetry and crystal packing efficiency [3].[3][4][6][8]

Part 3: Implications for Drug Design

Metabolic Blocking

The para-position of aniline is the primary site for metabolic oxidation by Cytochrome P450 enzymes (CYP450), leading to the formation of potentially toxic quinone-imines.[3][4][6]

-

Strategy: Substituting the para-hydrogen with Fluorine blocks this metabolic soft spot.[3][4][6][7] The C-F bond is metabolically inert, shunting metabolism to safer pathways or extending the drug's half-life (

).[3][4]

Diagram 2: Metabolic Blocking Mechanism[3][4][6][7]

Caption: Fluorine substitution at the para-position prevents CYP450-mediated hydroxylation, avoiding toxic metabolite formation.[4]

Part 4: Experimental Methodologies

To ensure data integrity in your own research, use the following self-validating protocols.

Protocol A: Spectrophotometric Determination of pKa

Why this method? Potentiometric titration is often inaccurate for weak bases (pKa < 4) or insoluble compounds.[3][4][6] UV-Vis spectroscopy is more sensitive and requires less sample.[3][6][7]

-

Preparation: Prepare a stock solution of the halogenated aniline (

M) in a mixed solvent system (e.g., 30% Methanol/Water) to ensure solubility. -

Buffer Selection: Prepare a series of buffers ranging from pH 1.0 to pH 7.0.

-

Scanning: Record the UV spectrum of the fully protonated form (pH 1.0) and the free base form (pH 7.[3][4]0) to identify the analytical wavelength (

shift).[3][4] -

Measurement: Measure absorbance (

) at the analytical wavelength for all buffer solutions. -

Calculation: Use the Henderson-Hasselbalch equation linearized for spectroscopy:

Self-Validation:[3][4][6][7] The plot of

Protocol B: HPLC-Based Lipophilicity (logP) Measurement

Why this method? The traditional "shake-flask" method is prone to emulsion errors.[3][6][7] RP-HPLC provides a faster, automated correlation.[3][4][6][7]

-

Column: Use a C18 reverse-phase column (e.g., Agilent Zorbax).[3][4][6][7]

-

Mobile Phase: Isocratic elution with Methanol/Water (varying ratios, e.g., 50:50 to 80:20) containing 0.1% decylamine (to suppress silanol interactions with the amine).[3][4]

-

Calibration: Run a set of standard compounds with known logP values (e.g., toluene, benzene, acetophenone) to create a calibration curve (

vs logP).[3][4] -

Determination: Inject the halogenated aniline sample.[3][4][6][7] Calculate the capacity factor

.[3][4][6][7] -

Correlation: Derive logP from the calibration curve:

.[3][4][6][7]

References

-

National Institute of Standards and Technology (NIST). p-Fluoroaniline - Gas Phase Ion Energetics and Condensed Phase Thermochemistry.[3][4][6][7] NIST Chemistry WebBook, SRD 69.[3][4][9] [Link][3][4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7812, 4-Chloroaniline.[3][4][6][7] PubChem.[3][4][6][7] [Link]

-

Grokipedia. Fluoroaniline: Isomers and Properties.[3][4][6][7][Link][3][4]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. p-Fluoroaniline [webbook.nist.gov]

An In-depth Technical Guide to the Target Identification of N-(2-Chlorobenzyl)-3-methylaniline

This guide provides a comprehensive, technically-grounded framework for the elucidation of molecular targets for novel bioactive compounds, using N-(2-Chlorobenzyl)-3-methylaniline as a case study. As this molecule represents a previously uncharacterized chemical entity, this document serves as a strategic roadmap for researchers in drug discovery and chemical biology. We will move from broad, predictive computational approaches to specific, high-confidence experimental methodologies, emphasizing the rationale behind each step and the integration of data to build a robust target profile.

Introduction: The Imperative of Target Deconvolution

The journey from a bioactive "hit" compound to a viable drug candidate is contingent on a critical milestone: target identification.[1][2] Understanding the specific molecular interactions of a compound like N-(2-Chlorobenzyl)-3-methylaniline is paramount, as it illuminates the mechanism of action, informs on potential off-target effects and toxicity, and paves the way for rational lead optimization.[3] Phenotypic screening, while powerful for identifying compounds with desired cellular effects, yields mechanistically enigmatic hits.[3] The subsequent process of target deconvolution is therefore a cornerstone of modern drug development.

This guide outlines a multi-pronged strategy, combining computational prediction with orthogonal, label-free and affinity-based experimental approaches to confidently identify the protein targets of N-(2-Chlorobenzyl)-3-methylaniline.

Phase I: In Silico Target Prediction - A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, a computational "target fishing" expedition can generate valuable, testable hypotheses.[4] This approach leverages the principle of chemical similarity: molecules with similar structures often share similar biological targets.

Core Methodology: Ligand-Based Target Prediction

We will utilize web-based platforms that compare the 2D and 3D structure of N-(2-Chlorobenzyl)-3-methylaniline against vast databases of known bioactive ligands with experimentally validated targets.[4][5]

Recommended Tool: SwissTargetPrediction

SwissTargetPrediction is a robust, accessible web server ideal for this purpose.[5] It calculates similarity to a library of over 280,000 active compounds to predict the most probable macromolecular targets.[5]

Step-by-Step Protocol: In Silico Target Prediction

-

Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for N-(2-Chlorobenzyl)-3-methylaniline: Cc1cccc(c1)NCc2ccccc2Cl.

-

Platform Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box.

-

Organism Selection: Select "Homo sapiens" as the target organism to focus predictions on human proteins.

-

Execution & Analysis: Initiate the prediction. The server will return a list of potential targets, ranked by probability. Analyze the top-ranking target classes (e.g., kinases, GPCRs, enzymes) to form initial hypotheses.

Data Presentation: Hypothetical Prediction Output

The output should be organized to clearly present the most likely target families.

| Target Class | Predicted Target Example | Probability Score | Known Ligands with Similar Scaffolds |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | 0.15 | Gefitinib, Erlotinib |

| GPCRs | Dopamine Receptor D2 | 0.11 | Haloperidol, Risperidone |

| Enzymes | Monoamine Oxidase B (MAO-B) | 0.09 | Selegiline, Rasagiline |

| Ion Channels | Voltage-gated sodium channel | 0.08 | Lidocaine, Carbamazepine |

Note: This table represents a hypothetical output for illustrative purposes.

Visualization: Computational Prediction Workflow

Caption: Workflow for in silico target prediction of a novel small molecule.

Phase II: Experimental Target Identification - The Unbiased Search

While computational methods provide a valuable starting point, experimental validation is essential. We advocate for a parallel approach using two powerful, unbiased, and label-free techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS). The primary advantage of these methods is their use of the native, unmodified compound, which circumvents the need for chemical synthesis of a tagged probe and avoids the risk of a tag interfering with target binding.[6][7]

Methodology 1: Thermal Proteome Profiling (TPP)

Principle: TPP is based on the biophysical principle that the binding of a small molecule ligand alters the thermal stability of its target protein.[8][9] This change in the melting temperature (Tₘ) can be monitored on a proteome-wide scale using quantitative mass spectrometry.[8][10] Proteins that show a significant Tₘ shift in the presence of N-(2-Chlorobenzyl)-3-methylaniline are considered candidate targets.[9]

Step-by-Step Protocol: TPP

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. Treat one pool of cells with N-(2-Chlorobenzyl)-3-methylaniline at a final concentration of 10-50 µM and a control pool with vehicle (DMSO). Incubate for 1 hour.

-

Harvest and Lysis: Harvest cells and prepare a cell lysate for both treated and control pools.[10]

-

Temperature Gradient: Aliquot the lysate from each pool into 10-12 separate tubes. Heat each aliquot to a different temperature in a precise gradient (e.g., from 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

-

Separation of Soluble Fraction: Centrifuge all samples at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.[9] Collect the supernatant containing the soluble proteins.

-

Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins in the soluble fractions to peptides using trypsin. Label the peptides from each temperature point with a unique isobaric tandem mass tag (TMT) for multiplexed quantitative analysis.[10]

-

LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Data Analysis: Process the mass spectrometry data to determine the relative abundance of each protein at each temperature point. Fit these values to a melting curve for each identified protein in both the treated and control conditions. Identify proteins with a statistically significant shift in Tₘ between the two conditions.

Visualization: TPP Experimental Workflow

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a related principle to TPP but uses enzymatic digestion instead of heat to probe protein stability. A protein bound to a small molecule often exhibits a conformational change that protects it from proteolytic cleavage.[11][12][13] By incubating a cell lysate with the compound and then subjecting it to limited proteolysis, the target proteins will be less digested compared to their counterparts in a control sample.[6]

Step-by-Step Protocol: DARTS

-

Lysate Preparation: Prepare a clarified total cell lysate from a suitable cell line. Determine the total protein concentration.

-

Compound Incubation: In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg total protein) with varying concentrations of N-(2-Chlorobenzyl)-3-methylaniline (e.g., 0, 1, 10, 100 µM) for 1 hour at room temperature.[11]

-

Limited Proteolysis: Add a protease, such as Pronase or thermolysin, to each tube at a predetermined, optimized ratio (e.g., 1:200 protease:protein w/w).[13] Allow digestion to proceed for a set time (e.g., 30 minutes).

-

Quench and Analyze (Gel-based): Stop the digestion by adding loading buffer and boiling the samples. Separate the proteins by SDS-PAGE. Visualize the protein bands using a total protein stain like Coomassie Blue or silver stain.

-

Band Excision and Identification: Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane in a dose-dependent manner. Excise these bands from the gel.

-

In-Gel Digestion and Mass Spectrometry: Perform an in-gel tryptic digest on the excised bands and identify the proteins using LC-MS/MS.

-

Confirmation (Western Blot): If a candidate target is identified, validate the protective effect by performing a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.

Visualization: DARTS Experimental Workflow

Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Phase III: Orthogonal Validation with Affinity-Based Methods

To increase confidence in the putative targets identified by label-free methods, an orthogonal approach is highly recommended. Affinity chromatography coupled with mass spectrometry (AC-MS) provides a powerful, albeit more labor-intensive, validation strategy.[3][14]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This classic technique involves immobilizing a modified version of the small molecule onto a solid support (e.g., agarose beads).[1] This "bait" is then used to "fish" for its binding partners from a complex protein mixture like a cell lysate.[1][3] After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.

Step-by-Step Protocol: AC-MS

-

Probe Synthesis: This is a critical prerequisite. A synthetic chemistry campaign must be undertaken to create a derivative of N-(2-Chlorobenzyl)-3-methylaniline. This involves attaching a linker arm to a position on the molecule that is non-essential for its biological activity, terminating in an affinity handle like biotin.[1]

-

Immobilization: Covalently attach the synthesized probe to a solid support. For a biotinylated probe, streptavidin-coated agarose beads are used.[1] Create a control resin using beads with no probe or a structurally similar but inactive compound.

-

Incubation: Incubate the "bait" and control resins with a native cell lysate for several hours at 4°C to allow for binding.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the resin.

-

Elution: Elute the specifically bound proteins from the bait resin. This can be done by boiling in SDS-PAGE loading buffer, or through competitive elution with a high concentration of the original, unmodified compound.

-

Identification: Separate the eluted proteins by SDS-PAGE, visualize, and identify differential bands by mass spectrometry, as described in the DARTS protocol.

Visualization: AC-MS Workflow

Caption: The experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Conclusion: Synthesizing the Evidence for Confident Target Nomination

The identification of a drug's target is not the result of a single experiment but rather the convergence of evidence from multiple, orthogonal approaches. For a novel compound like N-(2-Chlorobenzyl)-3-methylaniline, the strategy is clear:

-

Generate Hypotheses: Use in silico tools to predict likely target classes.

-

Unbiased Experimental Screening: Employ label-free methods like TPP and DARTS to identify candidate targets in a native biological context.

-

Orthogonal Validation: Confirm high-priority candidates using an affinity-based method like AC-MS.

Proteins that are identified as hits across multiple, mechanistically distinct platforms represent the highest-confidence targets. These candidates should then be advanced to further validation studies, including direct binding assays (e.g., SPR, ITC) and cellular pathway analysis, to fully elucidate the mechanism of action of N-(2-Chlorobenzyl)-3-methylaniline and pave the way for its future development.

References

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00199D [pubs.rsc.org]

- 5. bio.tools [bio.tools]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 10. cell.com [cell.com]

- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Quantum mechanical studies of N-benzylaniline derivatives

An In-depth Technical Guide to Quantum Mechanical Studies of N-benzylaniline Derivatives for Researchers and Drug Development Professionals

Abstract

N-benzylaniline and its derivatives represent a critical class of organic compounds with diverse applications, most notably in medicinal chemistry and materials science. Their biological activities, including anticancer, antimicrobial, and anticonvulsant properties, are intrinsically linked to their three-dimensional molecular structure and electronic properties. This technical guide provides a comprehensive overview of the application of quantum mechanical studies to elucidate the structure-activity relationships (SAR) of N-benzylaniline derivatives. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT), molecular docking simulations, and spectroscopic analysis, offering a robust framework for researchers and drug development professionals. This guide emphasizes the causality behind methodological choices and provides detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of N-Benzylaniline Derivatives

N-benzylaniline serves as a versatile scaffold in organic synthesis due to the reactive nature of its secondary amine group and the aromatic rings. This allows for a wide range of structural modifications, leading to a vast library of derivatives with tailored electronic and steric properties. These modifications are pivotal in modulating the biological activity of the resulting compounds. Understanding the precise molecular geometry, electronic charge distribution, and reactive sites is paramount for designing novel derivatives with enhanced therapeutic efficacy and reduced toxicity.

Quantum mechanical calculations provide a powerful in-silico approach to predict these properties with high accuracy, offering insights that are often difficult to obtain through experimental methods alone. By simulating molecular behavior at the atomic level, researchers can screen potential drug candidates, predict their binding affinities to biological targets, and understand their mechanism of action before embarking on costly and time-consuming synthesis and in-vitro/in-vivo testing.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Core Principles of DFT:

The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. The practical application of DFT is realized through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential.

Choosing the Right Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic molecules like N-benzylaniline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometric and electronic properties.

-

Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a popular choice for this class of molecules as it provides a good description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions.

Methodological Workflow: A Step-by-Step Guide

This section outlines a detailed workflow for the quantum mechanical investigation of N-benzylaniline derivatives, from initial structure preparation to the analysis of key molecular properties.

Computational Details

All quantum chemical calculations discussed herein are typically performed using the Gaussian suite of programs. The initial molecular geometry of the N-benzylaniline derivative can be drawn using software like GaussView or ChemDraw and then optimized.

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Input File Preparation: Create an input file (.gjf or .com) specifying the initial coordinates of the molecule, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (Opt Freq), and other relevant keywords.

-

Geometry Optimization: The Opt keyword instructs the software to perform a geometry optimization, which systematically alters the molecular structure to find the lowest energy conformation (a minimum on the potential energy surface).

-

Frequency Calculation: The Freq keyword triggers a frequency calculation on the optimized geometry. This is a critical step for two reasons:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra.

-

-

Output Analysis: The output file (.log or .out) contains a wealth of information, including the optimized bond lengths, bond angles, dihedral angles, and the calculated vibrational frequencies.

Caption: Workflow for Geometry Optimization and Frequency Calculations.

Analysis of Molecular Properties

Structural Analysis:

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:

-

Bond Lengths: Deviations from standard values can indicate electronic effects like resonance or steric strain.

-

Bond Angles and Dihedral Angles: These define the overall shape of the molecule and are crucial for understanding its interaction with biological targets.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Hypothetical N-benzylaniline Derivative.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| C-N Bond Length (Å) | 1.402 | 1.405 |

| C-C (Aromatic) Bond Length (Å) | 1.395 - 1.410 | 1.390 - 1.415 |

| C-N-C Bond Angle (°) | 121.5 | 121.2 |

| Dihedral Angle (°) | 55.8 | 56.1 |

Electronic Properties:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

Caption: Relationship between Electronic Properties and Drug Design Parameters.

Spectroscopic Analysis:

-

FT-IR and Raman Spectroscopy: The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. It is important to note that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies for better agreement with experimental data.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This provides information about the electronic transitions and can be used to rationalize the observed color of the compound.

Molecular Docking: Simulating Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an N-benzylaniline derivative) when bound to a second molecule (a receptor, typically a protein).

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Use the DFT-optimized geometry of the N-benzylaniline derivative as the ligand.

-

-

Binding Site Prediction: Identify the active site of the protein where the ligand is expected to bind.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to perform the docking calculations. The software will generate a series of possible binding poses for the ligand in the active site and score them based on their predicted binding affinity.

-

Analysis of Results:

-

Binding Energy/Affinity: A lower binding energy indicates a more stable protein-ligand complex.

-

Binding Pose: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

-

Table 2: Hypothetical Docking Results for N-benzylaniline Derivatives against a Target Protein.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| N-benzylaniline | -7.2 | TYR 123, PHE 234 |

| 4-Nitro-N-benzylaniline | -8.5 | TYR 123, PHE 234, LYS 87 (H-bond) |

| 4-Methoxy-N-benzylaniline | -7.8 | TYR 123, PHE 234 |

Conclusion and Future Directions

Quantum mechanical studies provide an indispensable toolkit for the rational design of novel N-benzylaniline derivatives with desired biological activities. By combining DFT calculations with molecular docking simulations, researchers can gain deep insights into the structure-activity relationships that govern their therapeutic potential. This in-silico approach not only accelerates the drug discovery process but also reduces the reliance on expensive and time-consuming experimental procedures.

Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as their application to more complex biological systems. The integration of quantum mechanics/molecular mechanics (QM/MM) methods will allow for the study of enzymatic reactions and other dynamic processes involving N-benzylaniline derivatives with even greater accuracy.

References

-

Becke, A. D. (1993). A new mixing of Hartree-Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]

-

Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]

Methodological & Application

N-(2-Chlorobenzyl)-3-methylaniline synthesis by reductive amination

Application Note: Synthesis of N-(2-Chlorobenzyl)-3-methylaniline via Reductive Amination

Executive Summary

This application note details the synthesis of N-(2-Chlorobenzyl)-3-methylaniline , a common pharmacophore in medicinal chemistry found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

While reductive amination is a standard transformation, this specific substrate pair presents two challenges:

-

Electronic Deactivation: The nucleophile, 3-methylaniline (m-toluidine), is a weak base (

) compared to aliphatic amines, slowing imine formation. -

Steric Hindrance: The electrophile, 2-chlorobenzaldehyde, possesses an ortho-chloro substituent that sterically impedes nucleophilic attack.

To address these, we utilize Sodium Triacetoxyborohydride (STAB) in a direct reductive amination protocol. Unlike catalytic hydrogenation (which risks dehalogenation of the aryl chloride) or sodium cyanoborohydride (which generates toxic HCN byproducts), STAB offers high chemoselectivity and safety.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aldehyde and an amine to form an iminium ion, which is irreversibly reduced to the secondary amine.

Mechanistic Pathway:

-

Hemiaminal Formation: Acid-catalyzed attack of 3-methylaniline on 2-chlorobenzaldehyde.

-

Imine/Iminium Formation: Elimination of water. Note: As 3-methylaniline is a weak base, the equilibrium often favors the starting materials without acid catalysis.

-

Hydride Transfer: Selective reduction of the iminium species by STAB.

Figure 1: Reaction Mechanism

Caption: Mechanistic flow from precursors to target amine via acid-catalyzed iminium formation and selective hydride reduction.[1]

Method Selection: Why STAB?

We selected the "Abdel-Magid" protocol over alternatives for the following reasons:

| Method | Reagent | Suitability for this Substrate | Verdict |

| Direct Reductive Amination (Abdel-Magid) | NaBH(OAc)₃ (STAB) | High. Mild enough to tolerate the Ar-Cl bond. Does not reduce the aldehyde as fast as the imine. | Selected |

| Borch Reduction | NaBH₃CN | Medium. Effective, but generates toxic cyanide and requires pH control. Harder to handle safely. | Rejected |

| Catalytic Hydrogenation | H₂ / Pd-C | Low. High risk of hydrogenolysis (de-chlorination) of the 2-chlorobenzyl ring. | Rejected |

| Standard Reduction | NaBH₄ | Low. Too strong. Reduces the aldehyde to benzyl alcohol before the imine forms (unless done in two distinct steps). | Rejected |

Experimental Protocol

Safety Warning: 3-Methylaniline is toxic and a blood toxin (methemoglobinemia). 2-Chlorobenzaldehyde causes skin irritation. Perform all operations in a fume hood.

Materials

-

Amine: 3-Methylaniline (1.0 equiv)

-

Aldehyde: 2-Chlorobenzaldehyde (1.2 equiv)

-